molecular formula C13H20N6O B3340341 2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide CAS No. 438219-39-7

2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide

Cat. No.: B3340341
CAS No.: 438219-39-7
M. Wt: 276.34 g/mol
InChI Key: BODJGEZOICZQSL-UHFFFAOYSA-N
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Description

2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide is a chemical compound with the molecular formula C13H20N6O. It is characterized by the presence of a tetrazole ring attached to an adamantane structure, which is further linked to an acetohydrazide group

Preparation Methods

The synthesis of 2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes. The acetohydrazide group can form hydrogen bonds with target molecules, further influencing their function .

Comparison with Similar Compounds

2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the tetrazole ring, adamantane structure, and acetohydrazide group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[3-(tetrazol-2-yl)-1-adamantyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O/c14-17-11(20)6-12-2-9-1-10(3-12)5-13(4-9,7-12)19-16-8-15-18-19/h8-10H,1-7,14H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODJGEZOICZQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153688
Record name 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.13,7]decane-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438219-39-7
Record name 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.13,7]decane-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438219-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.13,7]decane-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(2H-1,2,3,4-tetrazol-2-yl)adamantan-1-yl]acetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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